Spectroscopic characterization of Ethyl 5-fluoro-2-methyl-1h-indole-3-carboxylate
Spectroscopic characterization of Ethyl 5-fluoro-2-methyl-1h-indole-3-carboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Consequently, the precise and unambiguous structural confirmation of novel indole derivatives is paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, multi-technique spectroscopic characterization of Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, a representative functionalized indole. As a senior application scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. This guide is structured to be a self-validating reference, integrating established principles with practical, field-proven methodologies in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structure and Spectroscopic Overview
Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (Molecular Formula: C₁₂H₁₂FNO₂, Molecular Weight: 221.23 g/mol ) is a heterocyclic compound featuring an indole core. The strategic placement of its functional groups—a fluorine atom at the C5 position, a methyl group at C2, and an ethyl carboxylate at C3—imparts distinct electronic and chemical properties. Each of these features generates a unique and predictable signature across different spectroscopic platforms, allowing for a holistic and definitive structural elucidation.
The numbering convention used throughout this guide for spectral assignments is presented below.
Caption: Numbering of Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides atom-specific information on the chemical environment, connectivity, and stereochemistry.[1][2]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR reveals the number of distinct proton types and their proximity to one another. The electron-withdrawing nature of the fluorine and ester groups, along with the aromaticity of the indole ring, dictates the specific chemical shifts observed.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as the N-H proton signal can exchange or broaden in protic solvents.
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Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
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Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratio of protons.[3]
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| N1-H | ~8.1-8.5 | Broad Singlet | 1H | - | The N-H proton of an indole is typically deshielded and appears as a broad signal due to quadrupole broadening and potential solvent exchange. |
| H4 | ~7.2-7.3 | dd | 1H | J(H4-H6) ≈ 2.4, J(H4-F) ≈ 9.0 | This proton is ortho to the electron-donating nitrogen but is coupled to both H6 (meta-coupling) and the C5-Fluorine (ortho-coupling), resulting in a doublet of doublets. |
| H6 | ~6.9-7.0 | ddd | 1H | J(H6-H7) ≈ 9.0, J(H6-F) ≈ 9.0, J(H6-H4) ≈ 2.4 | This proton experiences coupling from H7 (ortho), the C5-Fluorine (ortho), and H4 (meta), leading to a complex doublet of doublet of doublets. |
| H7 | ~7.2-7.3 | dd | 1H | J(H7-H6) ≈ 9.0, J(H7-F) ≈ 4.5 | Coupled to H6 (ortho) and the C5-Fluorine (meta-coupling), appearing as a doublet of doublets. |
| C2-CH₃ | ~2.6-2.7 | Singlet | 3H | - | Attached to the electron-rich C2 position of the indole ring. It is a singlet as there are no adjacent protons. |
| Ester -OCH₂CH₃ | ~4.3-4.4 | Quartet | 2H | J ≈ 7.1 | Deshielded by the adjacent ester oxygen. The signal is split into a quartet by the three neighboring methyl protons. |
| Ester -OCH₂CH₃ | ~1.3-1.4 | Triplet | 3H | J ≈ 7.1 | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |
Table 1: Predicted ¹H NMR Spectral Data and Assignments.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms and carbonyl groups causing significant downfield shifts.
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using broadband proton decoupling to ensure each unique carbon appears as a singlet.
-
Data Processing: Process the FID similarly to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
| Assigned Carbon | Chemical Shift (δ, ppm) | C-F Coupling | Rationale for Chemical Shift |
| C=O (Ester) | ~165-168 | No | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it furthest downfield. |
| C5 | ~157-160 | ¹J(C-F) ≈ 235 Hz | Directly bonded to the highly electronegative fluorine, causing a significant downfield shift and a large one-bond C-F coupling constant. |
| C2 | ~140-143 | No | The C2 carbon of an indole is typically downfield. The methyl substituent also contributes to this shift. |
| C7a | ~132-134 | No | A bridgehead carbon of the indole ring system. |
| C3a | ~126-128 | ³J(C-F) ≈ 10 Hz | A bridgehead carbon whose chemical shift is influenced by the fluorine three bonds away. |
| C3 | ~103-105 | No | This carbon is significantly shielded due to its position adjacent to the electron-donating nitrogen and its sp² character within the pyrrole ring. |
| C4 | ~111-113 | ²J(C-F) ≈ 25 Hz | Influenced by the inductive effect of the fluorine two bonds away. |
| C6 | ~109-111 | ²J(C-F) ≈ 25 Hz | Also influenced by the fluorine atom two bonds away. |
| C7 | ~111-113 | ³J(C-F) ≈ 5 Hz | Shows a smaller coupling to the fluorine atom three bonds away. |
| -OCH₂CH₃ | ~60-62 | No | The methylene carbon is deshielded by the adjacent oxygen atom. |
| -OCH₂CH₃ | ~14-15 | No | A typical upfield chemical shift for an aliphatic terminal methyl carbon. |
| C2-CH₃ | ~13-14 | No | An aliphatic methyl carbon attached to an aromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data and Assignments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns under ionization.[4][5]
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Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process typically results in the protonated molecular ion, [M+H]⁺.
-
Tandem MS (MS/MS): To probe fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ion spectra.
The expected exact mass for the protonated molecule [C₁₂H₁₃FNO₂]⁺ is 222.0925 m/z . Observation of this ion confirms the molecular formula. Characteristic fragmentation patterns for indole esters provide further structural validation.[6]
Caption: Predicted major fragmentation pathway for the target compound.
Table 3: Predicted Mass Spectrometry Data.
| m/z (Positive Mode) | Ion Formula | Identity |
|---|---|---|
| 222.0925 | [C₁₂H₁₃FNO₂]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 194.0612 | [C₁₀H₉FNO₂]⁺ | Loss of ethylene from the ethyl ester |
| 176.0506 | [C₉H₇FNO]⁺ | Loss of ethanol from the ester group |
| 148.0399 | [C₈H₅FN]⁺ | Subsequent loss of carbon monoxide (CO) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally reliable method for identifying the presence of key functional groups. For this molecule, the N-H bond, the aromatic C-H bonds, and especially the conjugated ester C=O bond will produce strong, characteristic absorption bands.[7][8]
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a scan of the clean ATR crystal.
The presence of conjugation between the indole ring and the ester group lowers the vibrational frequency of the carbonyl stretch compared to a saturated ester (~1735 cm⁻¹).[9][10][11]
Table 4: Characteristic IR Absorption Bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3300 | Medium, Broad | N-H Stretch | Indole N-H |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Indole Ring C-H |
| ~2980-2900 | Medium-Weak | Aliphatic C-H Stretch | -CH₃, -CH₂ |
| ~1695-1680 | Strong, Sharp | C=O Stretch | Conjugated Ester Carbonyl |
| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1280-1250 | Strong | Asymmetric C-O-C Stretch | Ester |
| ~1150-1100 | Strong | C-F Stretch | Aryl-Fluoride |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extended π-system of the indole ring is a strong chromophore, giving rise to characteristic absorption bands. The positions of these bands are sensitive to substitution on the ring.[12][13]
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent, such as ethanol or methanol.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.
Indoles typically exhibit two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ transitions. The electron-donating and -withdrawing substituents on the ring will modulate the energy of these transitions.
Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol).
| λ_max (nm) | Transition |
|---|---|
| ~220-230 | ¹Lₐ band |
| ~280-295 | ¹Lₑ band (often with fine structure) |
Conclusion
The structural identity of Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate is unequivocally confirmed through the convergent application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise atom connectivity and chemical environment of the C-H framework. Mass spectrometry validates the elemental composition and reveals logical fragmentation patterns consistent with the proposed structure. Finally, IR and UV-Vis spectroscopy confirm the presence of the key functional groups and the conjugated π-electron system, respectively. This comprehensive guide serves as a robust methodological framework for the characterization of this, and structurally related, indole derivatives, ensuring the scientific integrity required for advanced research and development.
References
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- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
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- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025).
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